molecular formula C13H17BF3NO3 B13530936 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B13530936
M. Wt: 303.09 g/mol
InChI Key: RVTUGLUKHRGCIL-UHFFFAOYSA-N
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Description

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy, trifluoromethyl, and dioxaborolan groups. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

    Introduction of the Dioxaborolan Group: The dioxaborolan group is typically introduced through a borylation reaction using reagents like bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to piperidine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, alkoxides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce piperidine derivatives.

Scientific Research Applications

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methoxy group, affecting its biological activity and applications.

    3-Methoxy-2-(trifluoromethyl)pyridine: Lacks the dioxaborolan group, which impacts its use in borylation reactions.

Uniqueness

The presence of all three functional groups (methoxy, trifluoromethyl, and dioxaborolan) in 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine makes it unique

Properties

Molecular Formula

C13H17BF3NO3

Molecular Weight

303.09 g/mol

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-9(19-5)10(18-7-8)13(15,16)17/h6-7H,1-5H3

InChI Key

RVTUGLUKHRGCIL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)OC

Origin of Product

United States

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